Methyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate
Overview
Description
“Methyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate” is a chemical compound with the molecular formula C8H9N3O3 . It has a molecular weight of 195.18 g/mol . The compound is also known by various other names such as “METHYL 4,5,6,7-TETRAHYDRO-4-OXOPYRAZOLO [1,5-A]PYRAZINE-2-CARBOXYLATE” and "methyl 4-oxo-6,7-dihydro-5H-pyrazolo [1,5-a]pyrazine-2-carboxylate" .
Synthesis Analysis
The synthesis of this compound has been reported in the literature . A series of 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides was synthesized using a modification of Ugi Condensation . The possibility of the introduction of different substituents, neutral or functionalized in different positions of pyrazole and/or piperazine rings, has also been shown .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolo[1,5-a]pyrazine core with a methyl ester group attached . The InChI string for this compound is "InChI=1S/C8H9N3O3/c1-14-8(13)5-4-6-7(12)9-2-3-11(6)10-5/h4H,2-3H2,1H3,(H,9,12)" .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it is known that this compound can be used as a building block in the synthesis of various other compounds .Physical And Chemical Properties Analysis
This compound has a molecular weight of 195.18 g/mol . It has a computed XLogP3-AA value of -0.3, indicating its relative hydrophilicity . The compound has one hydrogen bond donor and four hydrogen bond acceptors . The topological polar surface area is 73.2 Ų .Scientific Research Applications
Synthesis and Chemical Reactions
- Methyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate and its derivatives have been explored for their synthesis and chemical reactivity. For instance, a study by Moreau, Dar'in, and Krasavin (2018) demonstrated the use of pyrazole-fused cyclic anhydrides in the Castagnoli–Cushman reaction to produce 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-7-carboxylates (Moreau, Dar'in, & Krasavin, 2018).
- Other research has focused on the synthesis of various derivatives, such as methyl 4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylates from methyl 4-aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylates, showcasing its versatility in chemical reactions (Verdecia et al., 1996).
Medicinal Chemistry
- In medicinal chemistry, some derivatives of this compound have been investigated for their potential as HIV-1 integrase inhibitors. Langford et al. (2008) synthesized a series of 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides and evaluated them for inhibiting HIV-1 integrase catalytic activity and HIV-1 replication in cells (Langford et al., 2008).
Novel Heterocyclic Compounds Synthesis
- The compound has also been utilized in the synthesis of novel heterocyclic compounds. El‐Dean et al. (2018) reported the synthesis of a series of novel 6-functionalized-5-amino-3-methyl-1-phenyl-1H-furo[3,2-e]pyrazolo[3,4-b]pyrazines, demonstrating the compound's role in creating diverse heterocycles (El‐Dean et al., 2018).
Platinum and Palladium Complexes
- Additionally, its derivatives have been used to form complexes with platinum(II) and palladium(II) metal ions. Budzisz et al. (2004) explored the reaction of certain derivatives with N-methylhydrazine, leading to the formation of isomeric, highly substituted pyrazoles, which were then used as ligands in the formation of metal complexes (Budzisz et al., 2004).
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been found to inhibit the hepatitis b virus (hbv) core protein .
Mode of Action
It’s suggested that similar compounds act as conformational regulators (cpams) of the hbv core protein, effectively inhibiting a wide range of nucleoside-resistant hbv mutants .
Biochemical Pathways
Given its potential role as a cpam, it may influence the life cycle of hbv, including the processes of replication and assembly .
Result of Action
Similar compounds have been shown to inhibit hbv dna viral load in an hbv aav mouse model .
properties
IUPAC Name |
methyl 4-oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O3/c1-14-8(13)5-4-6-7(12)9-2-3-11(6)10-5/h4H,2-3H2,1H3,(H,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSWPPZECJHSON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN2CCNC(=O)C2=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679165 | |
Record name | Methyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate | |
CAS RN |
604003-25-0 | |
Record name | Methyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.